3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

説明

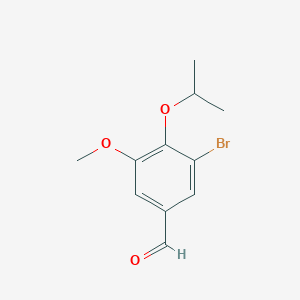

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (CAS: 400070-31-7) is a substituted benzaldehyde derivative with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.12 g/mol. Its structure features a bromine atom at the 3-position, an isopropoxy group (-OCH(CH₃)₂) at the 4-position, and a methoxy group (-OCH₃) at the 5-position of the benzaldehyde backbone. Key physical properties include:

- Density: 1.374 ± 0.06 g/cm³ (predicted)

- Melting Point: 41–42 °C (in hexane)

- Boiling Point: 335.0 ± 37.0 °C (predicted) .

This compound is commercially available at 95% purity (Combi-Blocks product QZ-2045) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

特性

IUPAC Name |

3-bromo-5-methoxy-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSPPZIJAYIURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352794 | |

| Record name | 3-bromo-4-isopropoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400070-31-7 | |

| Record name | 3-bromo-4-isopropoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde typically begins with commercially available 4-hydroxy-3-methoxybenzaldehyde.

Bromination: The first step involves the bromination of 4-hydroxy-3-methoxybenzaldehyde using bromine (Br2) in the presence of a suitable solvent like acetic acid or dichloromethane. This reaction introduces a bromine atom at the 3-position of the benzene ring.

Isopropylation: The brominated intermediate is then subjected to isopropylation. This can be achieved by reacting the intermediate with isopropyl bromide (C3H7Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the isopropoxy group at the 4-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (ROH) in the presence of a base.

Major Products

Oxidation: 3-Bromo-4-isopropoxy-5-methoxybenzoic acid.

Reduction: 3-Bromo-4-isopropoxy-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

作用機序

The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde depends on its specific application

Molecular Targets: It may target enzymes, receptors, or other proteins, leading to inhibition or activation of their function.

Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, or gene expression, depending on its specific interactions with biological targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The following compounds are structurally related to 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde, differing primarily in substituents at the 4-position or functional group modifications:

Table 1: Comparative Data for this compound and Analogs

Key Comparative Insights

Alkoxy Group Variations

- Isopropoxy vs. Propoxy : The branched isopropoxy group in the target compound introduces greater steric hindrance compared to the linear propoxy group in CAS 91335-52-3. This steric effect may slow nucleophilic substitution reactions but improve selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ethoxy vs.

Functional Group Modifications

- Oxime Derivatives: The oxime analogs (e.g., C₁₀H₁₂BrNO₃) exhibit distinct reactivity due to the -NH-OH group. These derivatives are valuable as ligands in coordination chemistry or intermediates in heterocycle synthesis .

- Hydroxy Substitution: The hydroxyl group in C₈H₈BrNO₃ increases polarity and acidity (pKa ~10), making it suitable for pH-sensitive applications or hydrogen-bond-directed crystallography .

Allyloxy vs. Isopropoxy

The allyloxy group in CAS 361465-10-3 introduces unsaturation, enabling participation in Diels-Alder reactions or polymerization. This contrasts with the saturated isopropoxy group, which prioritizes stability over reactivity .

Physicochemical Properties

- Melting Points: The target compound’s melting point (41–42°C) is significantly lower than many non-alkoxy brominated benzaldehydes, likely due to reduced crystallinity from the branched isopropoxy group .

- Boiling Points : The high predicted boiling point (335°C) reflects strong van der Waals forces from the aromatic ring and alkoxy substituents .

生物活性

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound features a bromine atom, an isopropoxy group, and a methoxy group attached to a benzaldehyde moiety. This unique arrangement of functional groups influences its chemical reactivity and biological interactions. The structure can be represented as follows:

Synthesis Methods

Several synthetic routes are available for producing this compound. Key methods include:

- Substitution Reactions : Utilizing brominated precursors to introduce the isopropoxy and methoxy groups.

- Oxidation and Reduction : Modifying existing functional groups to achieve the desired aldehyde form.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by interacting with DNA and inhibiting cell cycle progression.

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 (human leukemia) | 10 | Induces G2/M phase arrest |

| 3-Benzylidenechromanones | NALM-6 (leukemia) | 5 | DNA interaction, apoptosis induction |

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of approximately 10 μM against HL-60 cells, highlighting its potential as an anticancer agent .

- Mechanism Exploration : Another investigation focused on the compound's ability to induce apoptosis through DNA damage pathways. The study utilized flow cytometry to analyze cell cycle phases and reported that treatment with the compound resulted in a substantial increase in cells arrested at the G2/M phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。